molecular formula C9H14N2O3 B1419464 Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate CAS No. 785805-35-8

Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate

Cat. No. B1419464
M. Wt: 198.22 g/mol
InChI Key: BBQROSVZQMOLBX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate” are not fully detailed in the search results. It is known to be a powder with a melting point of 171-172 degrees Celsius .

Scientific Research Applications

Stereoselective Synthesis

Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate plays a significant role in stereoselective synthesis. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate underwent hydroformylation, yielding methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate and its isomers with up to 99% diastereoselectivities. These reactions, typically catalyzed by rhodium or platinum, produce important intermediates for homochiral amino acid derivatives, which have considerable synthetic value (Kollár & Sándor, 1993).

Enantioselective Synthesis

Enantioselective synthesis processes also utilize derivatives of methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate. For example, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was synthesized via a Pd-catalyzed amide coupling with vinyl triflate, followed by oxazole formation through bromination and DBU-promoted cyclization. This process efficiently produces the oxazole subunit positional isomer in macrocyclic azole peptides, which are essential for various biochemical applications (Magata et al., 2017).

Novel Compound Synthesis

The compound is also instrumental in developing new synthetic pathways for various chemicals. An innovative approach synthesized 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides, with subsequent transformations yielding various structurally diverse compounds. These syntheses demonstrate the compound's versatility in creating a wide range of chemical structures, useful in different scientific fields (Zelenov et al., 2014).

Chemical Transformations

Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate derivatives have been used in various chemical transformations. For instance, consecutive reactions of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate and subsequent reactions with pyrrolidine, piperidine, or morpholine, led to previously unknown derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate (Shablykin et al., 2016).

Safety And Hazards

“Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)8-11-5(6(10)14-8)7(12)13-4/h10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQROSVZQMOLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(O1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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